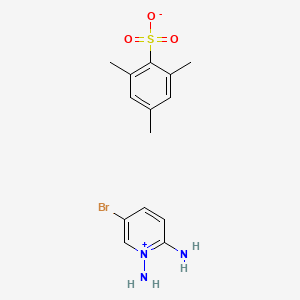
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
説明
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate, also known as DBBPTS, is an organosulfonate compound that has a wide range of applications in the field of scientific research. It is used in various laboratory experiments and studies, due to its unique properties. DBBPTS is a water-soluble compound with a high boiling point and a low melting point. It is also a good solvent for organic compounds, making it an ideal choice for a variety of applications in the laboratory.
科学的研究の応用
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression.
作用機序
The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is not fully understood, but it is thought to act as a chelating agent, binding to metal ions and forming complexes. It is also thought to interact with proteins, enzymes, and other molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to stimulate the production of collagen and elastin, and to have a protective effect against oxidative stress.
実験室実験の利点と制限
The main advantage of using 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of applications. It is also relatively stable and has a low melting point, making it ideal for use in a wide range of laboratory experiments. However, it is important to note that this compound is toxic and should be handled with care.
将来の方向性
Future research on 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate could focus on its potential use in drug delivery systems, as a chelating agent for metal ions, and as a ligand in the study of enzyme-catalyzed reactions. Other potential applications include its use in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression. Research could also be done to further understand the mechanism of action of this compound and its potential therapeutic effects. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new materials and in the synthesis of organic compounds.
特性
IUPAC Name |
5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFSRVAJHWIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)
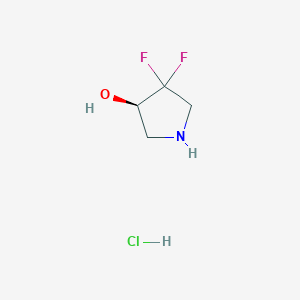
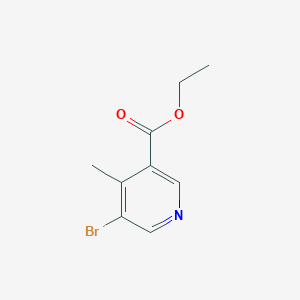
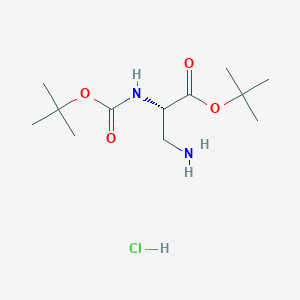
![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)

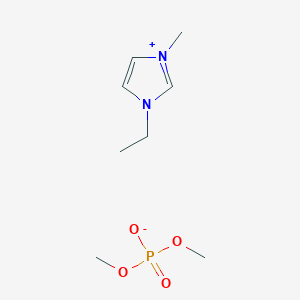

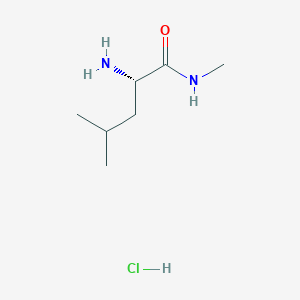

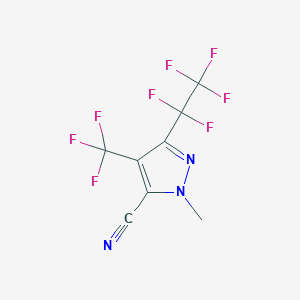
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl](/img/structure/B6361084.png)

![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)